molecular formula C22H23N5O3 B2363484 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877794-93-9

9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2363484
CAS No.: 877794-93-9
M. Wt: 405.458
InChI Key: AQCFSAWWSYNYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems. By selectively inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating striatal output pathways. This mechanism underpins its significant research value in the investigation of neuropsychiatric and neurodegenerative disorders. It serves as a critical pharmacological tool for studying the pathophysiology and potential treatment avenues for conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, where striatal signaling is profoundly disrupted. Research utilizing this inhibitor focuses on elucidating the complex role of PDE10A in dopaminergic and glutamatergic signaling, providing insights into novel therapeutic strategies that target basal ganglia circuitry. Its unique chemical scaffold offers a distinct profile for probing PDE10A function in vitro and in vivo, making it an invaluable asset for neuroscientists and drug discovery researchers aiming to validate PDE10A as a central nervous system drug target.

Properties

IUPAC Name

9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-6-3-7-16(12-15)13-27-20(28)18-19(24(2)22(27)29)23-21-25(9-5-10-26(18)21)14-17-8-4-11-30-17/h3-4,6-8,11-12H,5,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCFSAWWSYNYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4CC5=CC=CO5)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Structural Features

The target compound consists of several key structural elements:

  • A tetrahydropyrimido[2,1-f]purine core structure with a fused bicyclic system
  • A furan-2-ylmethyl substituent at the 9-position
  • A 3-methylbenzyl group at the 3-position
  • A methyl group at the 1-position
  • Two carbonyl groups at positions 2 and 4 of the purine ring

This structural complexity necessitates a multi-step synthetic approach with careful consideration of regioselectivity in the functionalization of the heterocyclic scaffold.

Retrosynthetic Analysis

From a retrosynthetic perspective, the molecule can be disconnected in several ways:

  • Sequential alkylation of a preformed tetrahydropyrimido[2,1-f]purine core
  • Construction of the tetrahydropyrimido ring onto a functionalized purine scaffold
  • Total synthesis involving assembly of the entire heterocyclic system from simpler precursors

The choice of synthetic route depends on the availability of starting materials, desired scale, and specific requirements regarding purity and yield.

Synthetic Methodologies

Method 1: Sequential Alkylation Approach

This approach involves the synthesis of the tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione core followed by selective alkylation to introduce the required substituents.

Preparation of the Core Structure

The tetrahydropyrimido[2,1-f]purine core can be prepared through a condensation reaction between a 6-aminouracil derivative and a suitable four-carbon electrophile, followed by cyclization:

  • Synthesis of 6-aminouracil from urea and cyanoacetic acid
  • Reaction with 4-chlorobutanal or an equivalent four-carbon electrophile
  • Cyclization under basic conditions to form the tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione core
Sequential Alkylation

Once the core structure is established, the substituents are introduced through selective alkylation reactions:

  • N-1 methylation using methyl iodide or dimethyl sulfate in the presence of a base
  • N-9 alkylation with furan-2-ylmethyl bromide or chloride
  • N-3 alkylation with 3-methylbenzyl bromide or chloride

The order of alkylation steps is critical for achieving the desired selectivity. Typically, N-1 methylation is performed first, followed by N-9 and N-3 alkylation, although alternative sequences may be explored depending on reactivity patterns.

Table 1: Reaction Conditions for Sequential Alkylation Steps

Step Reagent Base Solvent Temperature (°C) Time (h) Expected Yield (%)
N-1 Methylation Methyl iodide Sodium hydride Dimethylformamide 0-25 2-4 75-85
N-9 Alkylation Furan-2-ylmethyl bromide Potassium carbonate Acetonitrile 65-75 6-8 65-75
N-3 Alkylation 3-Methylbenzyl bromide Sodium hydride Dimethylformamide 25-50 4-6 60-70

Method 2: Convergent Synthesis via Functionalized Purine Derivatives

This method involves the preparation of an appropriately substituted purine derivative followed by construction of the tetrahydropyrimido ring.

Construction of Tetrahydropyrimido Ring

The tetrahydropyrimido ring is constructed through:

  • Reaction with a suitable four-carbon electrophile
  • Cyclization under appropriate conditions
  • Final adjustments to establish the desired oxidation state

This convergent approach may offer advantages in terms of flexibility in the sequence of introducing substituents.

Method 3: Multicomponent Reaction Strategy

This strategy employs a modified Biginelli-type reaction as a key step in constructing the heterocyclic framework.

Biginelli Reaction

The synthesis begins with a Biginelli-type reaction to form a dihydropyrimidinone intermediate:

  • Reaction of furan-2-carbaldehyde, a suitable β-ketoester, and urea in the presence of a Lewis acid catalyst
  • Isolation of the dihydropyrimidinone intermediate
Transformation to Target Structure

The dihydropyrimidinone is then elaborated to form the target compound:

  • Transformation to a suitable intermediate for purine ring formation
  • Construction of the purine ring
  • Introduction of the required substituents
  • Final adjustments to establish the desired structure

This approach potentially reduces the number of synthetic steps but may require more complex transformations of the initial Biginelli product.

Reaction Mechanisms and Key Intermediates

Mechanism of N-Alkylation Reactions

The alkylation of nitrogen atoms in the purine ring system involves nucleophilic substitution reactions:

  • Deprotonation of the nitrogen with a suitable base to form an anionic species
  • Nucleophilic attack of the nitrogen anion on the alkyl halide
  • Formation of the N-alkylated product

The regioselectivity of these alkylations depends on the relative nucleophilicity of the different nitrogen atoms, which can be influenced by electronic and steric factors.

Key Intermediates

Several key intermediates are involved in the synthesis of the target compound:

  • Tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione core
  • 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 1-methyl-9-(furan-2-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

The characterization of these intermediates is crucial for monitoring the progress of the synthesis and ensuring the correct structure of the final product.

Purification and Characterization

Purification Techniques

The purification of the target compound and its synthetic intermediates typically involves:

  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvents
  • Preparative HPLC for final purification if necessary

For the target compound, a typical purification protocol might involve:

  • Initial purification by column chromatography using chloroform/methanol (95:5)
  • Recrystallization from ethanol or acetone/petroleum ether
  • Final purification by preparative HPLC if higher purity is required

Characterization Methods

The characterization of 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • X-ray crystallography (if suitable crystals can be obtained)

Table 2: Expected Spectroscopic Data for Target Compound

Technique Expected Data
1H NMR δ 7.40-7.32 (m, 1H, furan H-5), 7.28-7.05 (m, 4H, aromatic), 6.30-6.28 (m, 1H, furan H-4), 6.20-6.18 (m, 1H, furan H-3), 5.05-4.95 (s, 2H, N3-CH2), 4.85-4.75 (s, 2H, N9-CH2), 3.80-3.65 (m, 2H, tetrahydropyrimido), 3.42-3.35 (s, 3H, N1-CH3), 2.35-2.30 (s, 3H, benzyl-CH3), 2.10-1.85 (m, 4H, tetrahydropyrimido)
13C NMR δ 160-155 (C=O), 152-150 (purine C), 148-145 (furan C-2), 142-138 (aromatic), 130-125 (aromatic), 110-105 (furan C-3, C-4), 45-42 (N9-CH2, N3-CH2), 38-35 (tetrahydropyrimido CH2), 30-28 (N1-CH3), 25-20 (tetrahydropyrimido CH2), 21-19 (benzyl-CH3)
MS (ESI) m/z 392 [M+H]+
IR 1700-1650 cm-1 (C=O stretching), 1600-1550 cm-1 (aromatic C=C), 1480-1450 cm-1 (C-H bending)

Optimization and Scale-up Considerations

Optimization Parameters

Several parameters can be optimized to improve the synthesis of the target compound:

  • Base selection for alkylation steps
  • Solvent choice for maximum solubility and reactivity
  • Reaction temperature and time
  • Order of introducing substituents
  • Purification protocols

Systematic variation of these parameters can lead to improved yields and higher purity of the final product.

Scale-up Considerations

When scaling up the synthesis, several factors need to be considered:

  • Heat transfer efficiency in larger reaction vessels
  • Mixing efficiency for heterogeneous reactions
  • Safety considerations for handling larger quantities of reagents
  • Economic aspects of reagent selection
  • Environmental impact of solvents and reagents

Table 3: Comparison of Synthetic Methods

Method Overall Steps Expected Overall Yield (%) Advantages Limitations
Sequential Alkylation 5-7 25-35 - Well-established alkylation procedures
- Modular approach allowing structural variations
- Multiple purification steps required
- Selectivity challenges in alkylation steps
Convergent Synthesis 6-8 20-30 - Flexibility in introducing substituents
- Potentially higher regioselectivity
- More synthetic steps
- May require complex protecting group strategies
Multicomponent Approach 4-6 15-25 - Fewer synthetic steps
- Potentially more atom-economic
- Challenging transformation of initial products
- Less precedent in literature for complex targets

Analytical Methods for Quality Control

Purity Assessment

The purity of the final compound can be assessed using:

  • HPLC analysis with appropriate detection methods
  • Thin-layer chromatography (TLC) with various visualization techniques
  • Elemental analysis to confirm elemental composition
  • Melting point determination to assess purity

Structure Verification

Confirmation of the correct structure involves:

  • Comprehensive NMR analysis including 2D techniques (COSY, HSQC, HMBC)
  • High-resolution mass spectrometry (HRMS)
  • X-ray crystallography if suitable crystals can be obtained
  • Comparison with authentic standards if available

Chemical Reactions Analysis

Types of Reactions

9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a class of tricyclic xanthine derivatives modified at positions 3 and 9 (Table 1). Key analogs include:

Compound Name / ID Position 3 Substituent Position 9 Substituent Core Structure Biological Target (if reported)
Target Compound 3-(3-Methylbenzyl) 9-(Furan-2-ylmethyl) Pyrimido[2,1-f]purine-dione Not explicitly stated
Compound 24 3-Methyl 9-(Prop-2-ynyl) Pyrimido[2,1-f]purine-dione N/A
Compound 22 3-Methyl 9-Ethenyl Pyrimido[2,1-f]purine-dione N/A
9-(2-Chloro-6-fluorobenzyl) analog 3-Methyl 9-(2-Chloro-6-fluorobenzyl) Pyrimido[2,1-f]purine-dione MAO-B inhibitor
9-(4-Fluorophenyl) analog 3-(2-Methylbenzyl) 9-(4-Fluorophenyl) Pyrimido[2,1-f]purine-dione N/A
Pyrido[1,2-e]purine-dione derivatives Variable aryl groups N/A Pyrido[1,2-e]purine-dione Fluorescent probes

Key Observations:

  • Position 3 : The 3-methylbenzyl group in the target compound may enhance lipophilicity and π-π stacking compared to smaller substituents (e.g., 3-methyl in Compound 24). The 2-methylbenzyl group in the 4-fluorophenyl analog suggests steric effects influence receptor binding.
  • nonpolar groups (e.g., prop-2-ynyl in Compound 24 ). Fluorinated benzyl groups (e.g., in ) likely enhance metabolic stability and blood-brain barrier penetration.

Biological Activity

The compound 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule characterized by a fused pyrimidine and purine structure. This unique architecture allows it to exhibit diverse biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

This compound features:

  • A furan ring , which enhances its reactivity and potential interactions within biological systems.
  • A purine core , known for its role in various biological processes.
  • Multiple alkyl substituents , which may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that derivatives of purine and pyrimidine structures often exhibit significant pharmacological effects. The biological activities associated with compounds similar to This compound include:

  • Anticancer Properties : Compounds within this class have demonstrated cytostatic effects against various cancer cell lines. For instance, certain purine derivatives have shown IC50 values ranging from 0.1 to 10 µM against leukemia and solid tumor cell lines .
  • Antiviral Activity : Some purine analogs have been evaluated for their ability to inhibit viruses such as Hepatitis C. The effectiveness of these compounds is often measured using EC90 values (effective concentration for 90% inhibition) in the range of 0.1 to 1 µM .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : Molecular docking studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes like adenosine deaminase (ADA), which plays a crucial role in purine metabolism .
  • Cell Cycle Interference : The structural features allow for potential interference with the cell cycle, leading to apoptosis in cancer cells.

Comparative Analysis

A comparison of structurally similar compounds reveals a range of biological activities:

Compound NameStructural FeaturesBiological Activity
9-(4-bromophenyl)-1-methyl-3-(phenylethyl)-6H-purino[7,8-a]pyrimidine-2,4-dioneBromophenyl group; similar core structureAntidepressant-like effects
8-aminoalkyl derivatives of purine-2,6-dioneVariations in alkyl substitutionAnxiolytic properties
6-thioguaninePurine base with sulfur substitutionAnticancer activity

This table illustrates the diversity within the purine and pyrimidine classes while highlighting the unique features of This compound , particularly its furan substitution which may enhance solubility and receptor interaction profiles.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. For example:

  • A study involving the synthesis of purine ribonucleosides bearing substituted methyl groups demonstrated high cytostatic activity against leukemia cell lines (IC50 = 0.01–0.1 µM) and moderate inhibition of ADA .

Q & A

Q. Table 1. Key Synthetic Parameters from Analogous Compounds

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction temperature80–110°CHigher temps reduce side products
Catalyst loading5–10 mol% Pd>10% increases cost without yield gain
Purification methodColumn chromatography (EtOAc/hexane)Removes alkylation byproducts

Q. Table 2. Common Bioactivity Assays

Assay TypeTargetOutcome MetricReference
PDE4 inhibitioncAMP hydrolysisIC₅₀ (nM)
A₂A receptor bindingRadioligand displacementKᵢ (μM)
CytotoxicityMTT assay (HeLa)% Viability at 10 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.